

Isovanillin-d3 physical characteristics

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Compound of Interest		
Compound Name:	Isovanillin-d3	
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An In-depth Technical Guide to the Physical Characteristics of Isovanillin-d3

Introduction

Isovanillin-d3 is the deuterated form of Isovanillin, a phenolic aldehyde and an isomer of the well-known flavoring agent, vanillin.[1] In **Isovanillin-d3**, the three hydrogen atoms of the methoxy group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).

The primary application of **Isovanillin-d3** is as an internal standard in quantitative bioanalytical assays using mass spectrometry (MS). The mass shift of +3 atomic mass units relative to the unlabeled parent compound allows for clear differentiation in MS-based detection, ensuring accurate quantification in complex biological matrices.[2][3] Deuteration can also alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond (the kinetic isotope effect), which can slow down metabolism at the site of deuteration.[4] Isovanillin itself is a known selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[1][5]

This guide provides a comprehensive overview of the core physical characteristics of **Isovanillin-d3**, detailed experimental protocols for its characterization, and graphical representations of its biological role and analytical workflows.

Data Presentation



The quantitative physical and chemical data for **Isovanillin-d3** are summarized in the tables below. It is important to note that while some data are specific to the deuterated form, other physical properties like melting point, boiling point, and solubility are reported for the unlabeled Isovanillin. These properties are not expected to differ significantly upon deuteration of the methoxy group.

Table 1: Core Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	3-Hydroxy-4-(methoxy- d3)benzaldehyde	N/A
Synonyms	3-Hydroxy-4- methoxybenzaldehyde-d3, 5- Formylguaiacol-d3	[4][6]
CAS Number	74495-73-1	[4]
Molecular Formula	C ₈ H ₅ D ₃ O ₃	[4]
Molecular Weight	155.17 g/mol	[4]
Appearance	Translucent crystals or pale yellow crystalline powder (unlabeled)	[1][7]
Melting Point	113-116 °C (unlabeled)	[1]
Boiling Point	179 °C @ 15 mmHg (unlabeled)	[1]
Solubility	Soluble in DMSO, acetone, methanol, hot water, ethanol, ether.[8][9] Sparingly soluble in cold water (unlabeled).	

Table 2: Comparative Spectroscopic Data



Spectroscopic Technique	Unlabeled Isovanillin (C8H8O3)	Isovanillin-d3 (C ₈ H₅D₃O₃)
Mass Spectrometry (EI)	Molecular Ion (M^+) at $m/z = 152.15$	Expected Molecular Ion (M^+) at $m/z = 155.17$
¹ H NMR	Methoxy (-OCH₃) signal appears as a singlet (~3.9 ppm).[9]	Absence of the methoxy proton signal.
² H NMR	No significant signals.	A signal corresponding to the deuterated methoxy group is expected.[10]
¹³ C NMR	Methoxy carbon signal appears as a quartet (due to ¹ H coupling) or singlet (if decoupled).	Methoxy carbon signal is expected to appear as a triplet (due to coupling with deuterium, J(C,D)) with a lower intensity.
Infrared (IR) Spectroscopy	C-H stretching vibrations from the methoxy group typically appear around 2850-2960 cm ⁻¹ .	C-D stretching vibrations are expected at a lower frequency (approx. 2100-2200 cm ⁻¹) due to the heavier mass of deuterium.

Experimental Protocols

The following are detailed methodologies for the analytical characterization of **Isovanillin-d3**, ensuring its identity, purity, and structural integrity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of an **Isovanillin-d3** sample.

• Objective: To separate **Isovanillin-d3** from any non-deuterated starting material, synthetic intermediates, or degradation products and to quantify its purity as a percentage of the total



detected analytes.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size).
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B
 (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes to
 elute all components.[11][12]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.[11]
 - Detection: UV detection at 220 nm or 254 nm.[11]
 - Sample Preparation: Accurately weigh and dissolve the Isovanillin-d3 sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
 - Procedure: Inject a solvent blank, followed by the sample solution. Integrate all peaks in the chromatogram.
 - Purity Calculation: The purity is typically calculated using the area percent method: Purity
 (%) = (Area of Isovanillin-d3 Peak / Total Area of All Peaks) x 100

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

This protocol is designed to confirm the molecular weight of **Isovanillin-d3** and determine the extent of deuterium incorporation.



- Objective: To verify the presence of the deuterated compound at the expected mass-tocharge ratio (m/z) and to assess the isotopic purity.
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI) and inlet system (e.g., LC or direct infusion).[13][14]

Method:

- Sample Preparation: Prepare a dilute solution of Isovanillin-d3 (e.g., 1-10 μg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol. Prepare a similar solution of unlabeled Isovanillin as a reference.
- Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- Data Acquisition: Acquire full-scan mass spectra in positive or negative ion mode. The expected [M+H]⁺ ion for Isovanillin-d3 is m/z 156.18, while the [M-H]⁻ ion is m/z 154.16.

Analysis:

- Identity Confirmation: Confirm the presence of the molecular ion peak corresponding to the mass of Isovanillin-d3.
- Isotopic Enrichment: Compare the ion intensities of the deuterated species (e.g., m/z 156 for [M+H]+) with any residual unlabeled species (m/z 153 for [M+H]+) and partially labeled species. A general procedure involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[15] [16]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol confirms the chemical structure and verifies that deuteration has occurred at the specific, intended location (the methoxy group).



- Objective: To validate the overall structure of the molecule and confirm the absence of protons on the methoxy group.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
 - Sample Preparation: Dissolve an adequate amount of Isovanillin-d3 (typically 5-10 mg) in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroformd, Acetone-d6).
 - ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Expected Result: The spectrum should show signals for the aromatic protons and the aldehyde proton. Crucially, the characteristic singlet for the methoxy (-OCH₃) protons, which appears around 3.9 ppm in unlabeled Isovanillin, should be absent or significantly diminished.[9][17]
 - ²H NMR Acquisition:
 - If available, acquire a deuterium NMR spectrum.[10][18]
 - Expected Result: A single peak should be observed in the region corresponding to the methoxy group, confirming the presence and location of the deuterium atoms.[10]
 - ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected Result: The spectrum will show the aromatic and carbonyl carbons. The methoxy carbon signal will be present but may show a lower intensity and a characteristic triplet splitting pattern due to C-D coupling, confirming deuteration at that position.

Visualizations



The following diagrams illustrate the structural, biological, and analytical aspects of **Isovanillin-d3**.

Caption: Structural relationship between Isovanillin and its deuterated analog.

Caption: Isovanillin acts as an inhibitor of the Aldehyde Oxidase enzyme.

Caption: Standard quality control workflow for characterizing Isovanillin-d3.

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